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Compound of Interest

Compound Name: 4-Bromo-2-vinylpyridine

Cat. No.: B1517671 Get Quote

An In-depth Analysis of NMR, IR, and MS Data for a Key Synthetic Intermediate

Introduction
4-Bromo-2-vinylpyridine is a heterocyclic aromatic compound of significant interest to

researchers in medicinal chemistry and materials science. Its bifunctional nature, featuring a

reactive vinyl group amenable to polymerization and cross-coupling reactions, and a bromo-

substituted pyridine ring that can be further functionalized, makes it a versatile building block

for the synthesis of complex molecular architectures. Accurate and comprehensive

spectroscopic characterization is paramount for confirming the identity and purity of 4-Bromo-
2-vinylpyridine, ensuring the reliability and reproducibility of subsequent synthetic

transformations.

This technical guide provides a detailed overview of the expected spectroscopic data for 4-
Bromo-2-vinylpyridine, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and

¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive, peer-

reviewed spectral data for 4-Bromo-2-vinylpyridine is not extensively available in the public

domain, this guide leverages established principles of spectroscopy and available data for the

closely related parent compound, 2-vinylpyridine, to provide a robust and predictive analysis.

The insights herein are designed to equip researchers, scientists, and drug development

professionals with the necessary knowledge to identify, characterize, and confidently utilize this

important synthetic intermediate.
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I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. The following sections detail the expected ¹H and ¹³C NMR spectra of 4-Bromo-2-
vinylpyridine, drawing comparisons with 2-vinylpyridine to understand the influence of the

bromine substituent.

Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 4-Bromo-2-vinylpyridine is anticipated to display signals

corresponding to the vinyl protons and the three protons on the pyridine ring. The introduction

of a bromine atom at the 4-position will induce predictable changes in the chemical shifts of the

ring protons compared to 2-vinylpyridine.

Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constants (Hz)

H-α (vinyl) 6.8 - 7.0 dd
Jα,β-cis ≈ 11.0, Jα,β-

trans ≈ 17.5

H-βcis (vinyl) 5.5 - 5.7 dd
Jβ-cis,α ≈ 11.0, Jgem

≈ 1.5

H-βtrans (vinyl) 6.2 - 6.4 dd
Jβ-trans,α ≈ 17.5,

Jgem ≈ 1.5

H-3 7.3 - 7.5 d J3,5 ≈ 1.5

H-5 7.6 - 7.8 dd J5,6 ≈ 5.0, J5,3 ≈ 1.5

H-6 8.4 - 8.6 d J6,5 ≈ 5.0

Expertise & Experience: Causality Behind Chemical Shift Predictions

Vinyl Protons: The chemical shifts of the vinyl protons (H-α, H-βcis, and H-βtrans) are

expected to be similar to those in 2-vinylpyridine, as the bromine atom is relatively distant.

The characteristic downfield shift of H-α is due to its proximity to the electron-withdrawing

pyridine ring. The geminal (H-βcis and H-βtrans), cis, and trans couplings result in a classic

doublet of doublets (dd) pattern for each vinyl proton.
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Pyridine Ring Protons:

H-6: This proton, being ortho to the nitrogen, is the most deshielded and will appear

furthest downfield.

H-5: The bromine atom at the 4-position will exert an electron-withdrawing inductive effect,

causing a downfield shift of the adjacent H-3 and H-5 protons compared to 2-vinylpyridine.

H-3: This proton will also experience a downfield shift due to the influence of the bromine

atom. The coupling between H-3 and H-5 will likely be a small meta-coupling.

4-Bromo-2-vinylpyridine

Predicted ¹H NMR Coupling

H-6 H-5 J ≈ 5.0 Hz H-3 J ≈ 1.5 Hz

H-α

H-βcis

 J ≈ 11.0 Hz H-βtrans
 J ≈ 17.5 Hz

 J ≈ 1.5 Hz

Click to download full resolution via product page

Caption: Predicted ¹H-¹H coupling in 4-Bromo-2-vinylpyridine.

Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

The bromine substituent will have a notable effect on the chemical shifts of the pyridine ring

carbons.
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Carbon Assignment Predicted Chemical Shift (ppm)

C-2 155 - 158

C-3 122 - 125

C-4 130 - 133

C-5 125 - 128

C-6 148 - 151

C-α (vinyl) 135 - 138

C-β (vinyl) 120 - 123

Expertise & Experience: Rationale for ¹³C Chemical Shift Predictions

C-4: The carbon directly attached to the bromine atom (C-4) will experience a significant

downfield shift due to the electronegativity of bromine.

C-2 and C-6: These carbons, being adjacent to the nitrogen atom, will be the most

deshielded among the ring carbons.

C-3 and C-5: The chemical shifts of these carbons will also be influenced by the bromine

substituent, likely appearing in the aromatic region.

Vinyl Carbons: The chemical shifts of the vinyl carbons (C-α and C-β) are expected to be in

the typical range for vinyl groups attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition
Trustworthiness: A Self-Validating System

Sample Preparation:

Dissolve 5-10 mg of 4-Bromo-2-vinylpyridine in approximately 0.6 mL of a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
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Ensure the sample is fully dissolved to obtain high-resolution spectra. The choice of

solvent is critical; CDCl₃ is a common choice for non-polar to moderately polar

compounds.

Instrument Setup:

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better signal dispersion and

resolution.

Shim the instrument to achieve a narrow and symmetrical solvent peak, ensuring a

homogeneous magnetic field.

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H NMR spectrum.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger spectral width (e.g., 0-160 ppm) is required.

Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary.

Data Processing:

Apply Fourier transformation to the raw data.

Phase and baseline correct the spectra.

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).

II. Infrared (IR) Spectroscopy
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IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of 4-Bromo-2-vinylpyridine will be characterized by vibrations

corresponding to the pyridine ring, the vinyl group, and the C-Br bond.

Predicted IR Spectroscopic Data
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (vinyl) 3020 - 3080 Medium

C=C stretch (vinyl) 1630 - 1650 Medium

C=C and C=N stretch (pyridine

ring)
1580 - 1610, 1450 - 1500 Strong, Medium

C-H bend (vinyl, out-of-plane) 910 - 990 Strong

C-Br stretch 500 - 600 Medium to Strong

Expertise & Experience: Interpreting the IR Spectrum

The presence of both aromatic and vinyl C-H stretching vibrations above 3000 cm⁻¹ is a key

indicator of the molecule's structure.

The C=C stretching of the vinyl group and the characteristic stretching vibrations of the

pyridine ring provide strong evidence for the core structure.

A strong absorption in the 910-990 cm⁻¹ region is characteristic of the out-of-plane C-H

bending of a vinyl group.

The C-Br stretching vibration is expected in the fingerprint region and can be a useful

diagnostic peak.
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IR Spectrum

Aromatic C-H Stretch
(3000-3100 cm⁻¹)

Vinyl C-H Stretch
(3020-3080 cm⁻¹)

Vinyl C=C Stretch
(1630-1650 cm⁻¹)

Pyridine Ring Stretches
(1450-1610 cm⁻¹)

Vinyl C-H Bend
(910-990 cm⁻¹)

C-Br Stretch
(500-600 cm⁻¹)

Click to download full resolution via product page

Caption: Key vibrational modes in the IR spectrum of 4-Bromo-2-vinylpyridine.

Experimental Protocol for IR Data Acquisition
Sample Preparation:

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or

KBr).

Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR)

accessory, which requires minimal sample preparation.

Data Acquisition:

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample compartment or ATR crystal, which

is then subtracted from the sample spectrum.

Data Analysis:

Identify the characteristic absorption bands and correlate them to the functional groups

present in 4-Bromo-2-vinylpyridine.

III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, further confirming its identity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1517671?utm_src=pdf-body-img
https://www.benchchem.com/product/b1517671?utm_src=pdf-body
https://www.benchchem.com/product/b1517671?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Mass Spectrometric Data
Ion Predicted m/z Comments

[M]⁺ 183/185

Molecular ion peak, showing

the characteristic isotopic

pattern for one bromine atom

(approx. 1:1 ratio).

[M-Br]⁺ 104 Loss of a bromine radical.

[M-C₂H₃]⁺ 156/158 Loss of a vinyl radical.

[C₅H₄N]⁺ 78 Pyridyl cation.

Expertise & Experience: Understanding the Fragmentation Pattern

Molecular Ion: The most crucial piece of information is the molecular ion peak. For 4-Bromo-
2-vinylpyridine (C₇H₆BrN), the presence of bromine will result in two molecular ion peaks of

nearly equal intensity at m/z 183 (for ⁷⁹Br) and 185 (for ⁸¹Br).

Key Fragments: Common fragmentation pathways for substituted pyridines include the loss

of the substituents. The loss of the bromine atom to give a fragment at m/z 104 is expected

to be a prominent fragmentation pathway. The loss of the vinyl group would also be a likely

fragmentation.

[M]⁺˙
m/z 183/185

[M-Br]⁺
m/z 104

- Br•

[M-C₂H₃]⁺
m/z 156/158

- C₂H₃•

[C₅H₄N]⁺
m/z 78

- C₂H₂
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Click to download full resolution via product page

Caption: Predicted fragmentation pathway of 4-Bromo-2-vinylpyridine in MS.

Experimental Protocol for MS Data Acquisition
Sample Introduction:

For a volatile liquid, direct infusion or injection into a Gas Chromatography-Mass

Spectrometry (GC-MS) system is ideal.

Ionization:

Electron Ionization (EI) is a common and effective method for generating fragment ions

and providing structural information.

Mass Analysis:

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions

based on their mass-to-charge ratio.

Data Interpretation:

Analyze the resulting mass spectrum to identify the molecular ion and characteristic

fragment ions.

Conclusion
This technical guide provides a comprehensive and predictive overview of the spectroscopic

data for 4-Bromo-2-vinylpyridine. By understanding the expected NMR, IR, and MS spectra,

researchers can confidently identify and characterize this valuable synthetic building block. The

detailed protocols and expert interpretations included herein serve as a practical resource for

scientists engaged in the synthesis and application of novel pyridine-based compounds. As

with any analytical endeavor, it is crucial to correlate data from multiple spectroscopic

techniques for an unambiguous structural assignment.

To cite this document: BenchChem. [Spectroscopic Characterization of 4-Bromo-2-
vinylpyridine: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF].
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Available at: [https://www.benchchem.com/product/b1517671#4-bromo-2-vinylpyridine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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